3-methoxy-N-methyl-5-(trifluoromethyl)aniline chemical properties
3-methoxy-N-methyl-5-(trifluoromethyl)aniline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline
Executive Summary: This document provides a comprehensive technical overview of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, a substituted aniline of significant interest in synthetic and medicinal chemistry. The unique combination of a methoxy group, an N-methylated amine, and a trifluoromethyl group on a single aromatic scaffold imparts a complex electronic profile and versatile reactivity. This guide delves into its physicochemical properties, predictive spectroscopic characteristics, a representative synthetic approach, and a detailed analysis of its chemical reactivity. Furthermore, it explores its potential applications as a building block in the development of novel pharmaceuticals and advanced materials, alongside essential safety and handling protocols. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Nomenclature and Molecular Structure
3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a trifluoromethyl-substituted N-methylated anisidine derivative. Its structure is defined by an aniline core with three key substituents: a methoxy (-OCH₃) group at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and a methyl group on the amine nitrogen.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
|---|---|
| IUPAC Name | 3-methoxy-N-methyl-5-(trifluoromethyl)aniline |
| CAS Number | 349-55-3[1][2][3][4][5][6] |
| Molecular Formula | C₈H₈F₃NO[2][5][7][8] |
| Molecular Weight | 191.15 g/mol [1][2][5][7][8] |
| Synonyms | 3-Amino-5-methoxybenzotrifluoride, 1-Amino-3-methoxy-5-(trifluoromethyl)benzene[2][3][6] |
| InChI Key | VTFGJEYZCUWSAM-UHFFFAOYSA-N[1][4][6] |
| SMILES | COc1cc(N)cc(c1)C(F)(F)F[1][4][9] |
Caption: Molecular structure of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.
Physicochemical Properties
The compound is a solid at room temperature, appearing as an off-white to pale brown crystalline powder.[2][7] The trifluoromethyl group significantly increases its lipophilicity, a property often exploited in medicinal chemistry to enhance membrane permeability.[10]
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Off-white to pale brown solid/powder/crystal | [2][3][7] |
| Melting Point | 50 - 54 °C | [1][2][4][7][8] |
| Boiling Point | 242.0 ± 40.0 °C (Predicted) | [4] |
| Flash Point | 113 °C (closed cup) | [1][6][7] |
| Molecular Formula | C₈H₈F₃NO | [2][5][7][8] |
| Molecular Weight | 191.15 | [1][2][5][7][8] |
| Chemical Stability | Stable under normal temperatures and pressures | [7] |
| Incompatible Materials | Strong oxidants, acids | [7] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides, hydrogen fluoride |[7] |
Spectroscopic Characterization (Predictive Analysis)
-
¹H NMR: The spectrum is expected to show distinct signals for the three types of protons. The aromatic protons will appear as complex multiplets in the aromatic region, influenced by their positions relative to the three different substituents. The methoxy (-OCH₃) protons will present as a sharp singlet, typically around 3.8 ppm. The N-methyl (-NHCH₃ ) protons will also be a singlet (or a doublet if coupled to the N-H proton), shifted downfield relative to an aliphatic amine due to the aromatic ring's influence. The amine proton (-NH CH₃) will appear as a broad singlet.
-
¹³C NMR: The spectrum will display eight unique carbon signals. The carbon of the trifluoromethyl group (-C F₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have shifts determined by the electronic effects of the substituents. The methoxy and N-methyl carbons will appear in the aliphatic region of the spectrum.
-
¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. This is a highly characteristic signal for trifluoromethyl-containing compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A medium, sharp peak around 3400 cm⁻¹ for the N-H stretch of the secondary amine is expected. C-H stretching bands for the aromatic ring will be seen just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl groups will be just below 3000 cm⁻¹. Strong C-F stretching bands, characteristic of the trifluoromethyl group, will be prominent in the 1100-1350 cm⁻¹ region. C-O stretching for the methoxy group will also be present, typically around 1030-1250 cm⁻¹.
Synthesis and Purification
A logical and common synthetic route to 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is the direct N-methylation of its primary aniline precursor, 3-methoxy-5-(trifluoromethyl)aniline. This transformation is a cornerstone of synthetic chemistry, often employed to modulate the pharmacological properties of a lead compound.
Caption: Proposed synthetic workflow for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.
Representative Experimental Protocol: N-methylation
This protocol is a representative methodology based on standard practices for the N-methylation of anilines, particularly those bearing electron-withdrawing groups.
1. Reagent Preparation:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq).
-
Add a suitable anhydrous solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2-3 eq) or, for a less reactive substrate, a stronger base like sodium hydride (NaH, 1.1 eq) under strict anhydrous conditions. The choice of base is critical; anilines with strong electron-withdrawing groups are generally less reactive and may require stronger bases or harsher conditions to deprotonate the amine effectively.[11]
2. Reaction Execution:
-
Cool the mixture in an ice bath (0 °C), especially if using a strong base like NaH.
-
Slowly add the methylating agent, such as dimethyl sulfate or methyl iodide (1.0-1.2 eq), dropwise via a syringe. Using a slight excess can drive the reaction to completion, but significantly increases the risk of over-methylation to the tertiary amine.
-
Causality Note: Over-methylation is a common challenge.[11] To favor mono-methylation, one can use milder methylating agents like dimethyl carbonate (DMC) or maintain strict stoichiometry and shorter reaction times.[11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat (e.g., 50-60 °C) to drive the reaction to completion.
3. Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and cautiously quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
4. Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.
Chemical Reactivity and Electronic Profile
The chemical reactivity of the aromatic ring is dictated by the interplay of the electronic effects of its three substituents.
-
-N(CH₃)H (N-methylamino group): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic pi-system through resonance (+R effect). It is an ortho, para-director. The methyl group adds some steric bulk compared to a primary amine.[12]
-
-OCH₃ (Methoxy group): This is also an activating group, donating electron density via resonance (+R effect), while being weakly deactivating through induction (-I effect) due to oxygen's electronegativity. Overall, it is a net activator and an ortho, para-director.
-
-CF₃ (Trifluoromethyl group): This is a powerful deactivating group. The high electronegativity of the fluorine atoms creates a strong inductive electron withdrawal (-I effect), pulling electron density out of the ring.[13][14][15] It is a meta-director for electrophilic aromatic substitution.[14][16]
Caption: Competing electronic effects on the aromatic ring.
Reactivity in Key Reactions
-
Electrophilic Aromatic Substitution (EAS): The substitution pattern is complex. The N-methylamino and methoxy groups strongly direct incoming electrophiles to the positions ortho and para to them (C2, C4, and C6). However, the trifluoromethyl group strongly deactivates the entire ring and directs meta to itself (also C2 and C4). The C2 and C6 positions are activated by the powerful -NH(CH₃) group, making them the most likely sites for electrophilic attack. The C4 position is activated by both the -NH(CH₃) and -OCH₃ groups but is also subject to the meta-directing deactivation from the -CF₃ group. The overall outcome of an EAS reaction would depend heavily on the specific electrophile and reaction conditions.
-
Reactions at the Amine: As a secondary amine, the nitrogen is nucleophilic and can undergo further reactions such as acylation, sulfonation, and potentially a second alkylation to form a tertiary amine. However, its nucleophilicity is somewhat diminished by the strong electron-withdrawing effect of the trifluoromethyl group on the ring. Compared to N-methylaniline, this compound is expected to be less reactive as a nucleophile in SₙAr reactions due to electronic deactivation and steric hindrance.[17]
Applications in Research and Development
While specific applications of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline are less documented than its primary amine precursor, its structural motifs suggest significant potential in several R&D areas.
-
Pharmaceutical Development: The precursor, 3-methoxy-5-(trifluoromethyl)aniline, has been utilized in the synthesis of potent inhibitors of spleen tyrosine kinase (Syk), a target for inflammatory diseases.[1][4] N-methylation is a common tactic in medicinal chemistry to fine-tune properties such as solubility, metabolic stability, and receptor binding affinity. Therefore, this compound is a highly valuable intermediate for creating analogues in kinase inhibitor programs and other drug discovery efforts, particularly for central nervous system disorders and anti-inflammatory agents.[8] The trifluoromethyl group often enhances metabolic stability and binding affinity.[10]
-
Agrochemicals: Many herbicides and fungicides are aniline derivatives. The combination of a methoxy group and a lipophilic trifluoromethyl group can be used to modulate the biological activity and soil mobility of potential agrochemicals.[2][8]
-
Materials Science: Fluorinated anilines are building blocks for advanced polymers and coatings.[8][18] This compound could be used to synthesize specialty polymers with tailored properties such as thermal stability, chemical resistance, and low surface energy.
Safety, Handling, and Storage
GHS Hazard Classification: This compound is considered hazardous.
-
Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements:
Recommended Procedures
-
Handling:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][19]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[7][19]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask for solids).[1][20]
-
-
Storage:
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][7]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical aid.[7]
-
If Swallowed: Do NOT induce vomiting. Wash out mouth with water and call a poison center or doctor if you feel unwell.[1][7]
References
- A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Arom
- 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE | Georganics. (2011, February 19). (URL: )
- 3-Methoxy-5-(trifluoromethyl)aniline 99 349-55-3 - Sigma-Aldrich. (URL: )
- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia. (URL: )
- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (URL: )
- N-methylaniline: Organic Chemistry Study Guide | Fiveable. (2025, August 15). (URL: )
- Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds - Benchchem. (URL: )
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (2024, August 9). (URL: )
- CAS 98-08-8: (Trifluoromethyl)benzene - CymitQuimica. (URL: )
- 3-Methoxy-5-(trifluoromethyl)aniline - Chem-Impex. (URL: )
- 3-Methoxy-5-(trifluoromethyl)aniline - MySkinRecipes. (URL: )
- 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | Tokyo Chemical Industry UK Ltd. (URL: )
- 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 - ChemicalBook. (URL: )
- Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr)
- 3-(Trifluoromethoxy)
- N-Methylaniline - Wikipedia. (URL: )
- N-METHYLANILINE - CAMEO Chemicals - NOAA. (URL: )
- SAFETY D
- 3-Methoxy-5-(trifluoromethyl)aniline | CAS 349-55-3 | SCBT. (URL: )
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Rsc.org. (URL: )
- Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. (URL: )
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). (URL: )
- 3-methoxy-5-(trifluoromethyl)aniline (C8H8F3NO) - PubChemLite. (URL: )
- 3-Methoxy-5-(trifluormethyl)anilin, 97 %, Thermo Scientific 250 mg | Buy Online. (URL: )
Sources
- 1. 3-メトキシ-5-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 3-Methoxy-5-(trifluormethyl)anilin, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 7. georganics.sk [georganics.sk]
- 8. 3-Methoxy-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 9. PubChemLite - 3-methoxy-5-(trifluoromethyl)aniline (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vaia.com [vaia.com]
- 15. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. CAS 98-08-8: (Trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
